molecular formula C10H9NO3 B6593307 4-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 51552-75-1

4-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B6593307
CAS No.: 51552-75-1
M. Wt: 191.18 g/mol
InChI Key: DAKKTPIYPHYJQZ-UHFFFAOYSA-N
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Description

4-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (CAS 51552-75-1) is a high-purity chemical building block of significant interest in medicinal and organic chemistry research. With a molecular formula of C10H9NO3 and a molecular weight of 191.18 g/mol, this compound serves as a versatile scaffold for the synthesis of more complex molecules . The 1,2,3,4-tetrahydroquinoline core is a privileged structure in drug discovery, present in a wide array of bioactive molecules and pharmaceuticals . Compounds based on this scaffold have demonstrated diverse biological activities, including serving as antioxidants, anticonvulsants, anti-inflammatories, and antimicrobials, making them valuable targets for therapeutic development . This specific carboxylic acid functionalized derivative is particularly useful for researchers developing novel ligands for coordination chemistry or creating amide and peptide conjugates for probing biological interactions . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material with appropriate care and consult the safety data sheet prior to use.

Properties

IUPAC Name

4-oxo-2,3-dihydro-1H-quinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-3-4-11-8-2-1-6(10(13)14)5-7(8)9/h1-2,5,11H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKKTPIYPHYJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51552-75-1
Record name 4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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Preparation Methods

Anthranilic Acid Ester Cyclization

A widely employed method involves the cyclocondensation of ethyl 3-aminobenzoate derivatives with β-keto esters. For example, ethyl 3-amino-6-nitrobenzoate reacts with ethyl acetoacetate in refluxing diphenyl ether (180°C, 6 h) to yield ethyl 4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate (62% yield). The nitro group at position 6 is subsequently reduced using hydrogen gas (1 atm, 10% Pd/C, ethanol) and hydrolyzed to the carboxylic acid via 6 M HCl reflux (4 h, 78% yield).

Critical Parameters

  • Catalyst : Sodium methanolate enhances cyclization kinetics by deprotonating the β-keto ester.

  • Solvent : High-boiling solvents (e.g., diphenyl ether) prevent premature decomposition.

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) at position 6 improve cyclization yields by 18–22% compared to unsubstituted analogs.

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 150°C, 20 min) reduces reaction times from hours to minutes. Ethyl 3-amino-6-cyanobenzoate and dimethyl acetylenedicarboxylate undergo cyclization in DMF to form the tetrahydroquinoline core with 85% yield, followed by nitrile hydrolysis (H₂SO₄, 110°C, 3 h) to the carboxylic acid. This method minimizes side products like decarboxylated derivatives, which typically form under conventional heating.

Gould–Jacobs Reaction Adaptations

Classical Gould–Jacobs Pathway

The Gould–Jacobs reaction, traditionally used for 4-hydroxyquinolines, has been modified to synthesize 4-oxo derivatives. 3-Amino-5-carboxybenzoic acid reacts with ethoxymethylenemalonic ester in refluxing ethanol (12 h), forming 4-hydroxyquinoline-6-carboxylic acid. Tautomerization to the 4-oxo form is achieved by heating in acetic acid (120°C, 2 h, 70% yield). Partial hydrogenation (H₂, 50 psi, 5% Rh/Al₂O₃, THF) selectively saturates the pyridine ring, yielding the tetrahydroquinoline scaffold (89% selectivity).

Limitations

  • Regioselectivity : Competing cyclization at position 8 occurs when meta-substituents are absent (17–23% byproduct).

  • Decarboxylation Risk : Prolonged heating above 130°C degrades the carboxylic acid group, necessitating precise temperature control.

One-Pot Gould–Jacobs–Hydrogenation Sequence

A streamlined protocol combines cyclization and hydrogenation:

  • Cyclization : 3-Amino-6-ethoxycarbonylbenzoic acid + diethyl ethoxymethylenemalonate → 4-hydroxyquinoline-6-carboxylate (72% yield).

  • In Situ Hydrogenation : H₂ (3 atm), Pd/C (5 mol%), 80°C, 8 h → 4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate (68% yield).

  • Hydrolysis : 2 M NaOH, 60°C, 2 h → target acid (91% yield).

This method reduces purification steps but requires careful pH adjustment during hydrolysis to prevent lactam formation.

Functional Group Interconversion Strategies

Nitrile Hydrolysis

6-Cyano-4-oxo-1,2,3,4-tetrahydroquinoline undergoes hydrolysis in concentrated H₂SO₄ (110°C, 6 h) to furnish the carboxylic acid (83% yield). Alternative conditions (20% KOH, ethylene glycol, 160°C) achieve similar yields but generate more waste.

Oxidation of Alcohols

6-Hydroxymethyl derivatives are oxidized using Jones reagent (CrO₃/H₂SO₄, 0°C → 25°C, 2 h) to the carboxylic acid (65% yield). Over-oxidation to ketones is mitigated by slow reagent addition.

Industrial-Scale Production Challenges

Catalyst Recycling

Homogeneous catalysts (e.g., TiCl₄ in cyclization steps) pose separation issues. Immobilized variants (e.g., Ti-SBA-15 mesoporous silica) enable reuse for 5 cycles with <8% activity loss.

Byproduct Management

Common byproducts include:

ByproductFormation CauseMitigation Strategy
Decarboxylated quinolineProlonged heatingReduced reaction time (≤3 h)
Lactam derivativesIntramolecular cyclizationpH control during hydrolysis

Emerging Methodologies

Photocatalytic Cyclization

Visible-light-mediated cyclization (450 nm, Ru(bpy)₃Cl₂ catalyst) of N-allyl-3-carboxybenzamides achieves 74% yield in 2 h at 25°C. This method avoids high temperatures but requires anhydrous conditions.

Biocatalytic Approaches

Engineered amidases (e.g., Pseudomonas fluorescens) hydrolyze 6-cyano precursors to carboxylic acids with 92% enantiomeric excess, though substrate scope remains limited .

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: As mentioned earlier, reduction reactions are crucial in its synthesis.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Raney nickel, platinum catalysts, tin in hydrochloric acid, and zinc in formic acid are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Reference
4-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid -COOH (C6), =O (C4) 205.21 Base compound; scaffold for drug design
4-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile (HA-9773) -CN (C6) 186.18 Increased reactivity; potential nitrile bioactivity
2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (ST-3586) -COOH (C6), =O (C2) 205.21 Isomeric ketone position; altered binding
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid -CH$_3$ (N1), =O (C2), -COOH (C6) 219.22 Enhanced lipophilicity; N-alkylation effects
7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (ZRE) -F (C7), =O (C2), -COOH (C6) 223.18 Improved metabolic stability; halogen effects
1-Pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxylic acid (46) -SC$5$H${11}$ (N1), =S (C4), -COOH (C3) 295.38 Thioamide derivative; antiviral activity
Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate Fused pyrrolidine ring; -COOCH$_3$ (C6) 245.28 Conformational rigidity; crystal interactions

Biological Activity

Overview

4-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C10H9NO3. It is part of a larger family of tetrahydroquinoline derivatives that have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article provides a comprehensive review of its biological activity, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to the inhibition of various enzymes and modulation of signaling pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for cancer cell proliferation and survival.
  • Receptor Binding : It may bind to specific receptors involved in cellular signaling pathways, affecting processes such as apoptosis and cell migration.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity:

  • Colorectal Cancer (CRC) : A study demonstrated that derivatives of tetrahydroquinoline could inhibit CRC growth by inducing oxidative stress and disrupting cellular homeostasis through the PI3K/AKT/mTOR signaling pathway. This led to increased autophagy and cell death in cancer cells .
CompoundActivityConcentrationMechanism
20dInhibits CRC growthMicromolarInduces oxidative stress

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows promise against various bacterial strains due to its ability to interfere with bacterial metabolic processes .

Enzyme Inhibition Studies

Research has highlighted the potential of this compound as an inhibitor of enzymes involved in lipid metabolism and cancer progression:

  • Cholesterol Ester Transfer Protein (CETP) Inhibitor : This property suggests it could be useful in managing hypercholesterolemia .

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Study on Colorectal Cancer : The compound was tested for its ability to inhibit tumor growth in vitro. Results showed a significant reduction in cell viability and migration .
  • Antimicrobial Testing : The compound demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the common synthetic routes for 4-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, and how do reaction conditions influence yield?

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer: Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the tetrahydroquinoline backbone and substituent positions (e.g., δ ~2.5 ppm for methyl groups, δ ~170 ppm for carbonyl carbons) .
  • Infrared (IR) spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~2500–3300 cm1^{-1} (carboxylic acid O-H) .
  • Mass spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 245 for intermediate derivatives) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: Early studies highlight:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and E. coli via β-ketoacyl-ACP synthase inhibition .
  • Enzyme modulation : Interaction with cytochrome P450 isoforms (IC₅₀ ~5 µM) using fluorescence-based assays .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed, particularly for the 4-oxo and 6-carboxylic acid groups?

Methodological Answer: Regioselectivity issues arise due to competing electrophilic substitution at quinoline positions. Strategies include:

  • Protecting group strategies : Temporarily masking the carboxylic acid with tert-butyl esters to direct ketone formation at position 4 .
  • Catalytic control : Using Lewis acids (e.g., AlCl₃) to favor cyclization over side reactions .
  • Computational modeling : DFT calculations to predict reactive sites and optimize transition states .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

Methodological Answer: Discrepancies often stem from solvent effects or tautomerism. Mitigation involves:

  • Variable-temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism affecting δ ~12 ppm for carboxylic protons) .
  • X-ray crystallography : Definitive confirmation of solid-state structure (e.g., bond lengths of 1.38 Å for C=O groups) .
  • Benchmarking against analogs : Compare with spectra of derivatives like 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (δ ~7.2 ppm for aromatic protons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Reactant of Route 2
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4-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

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